4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol
CAS No.: 1227635-07-5
Cat. No.: VC0170450
Molecular Formula: C16H18ClN5O
Molecular Weight: 331.804
* For research use only. Not for human or veterinary use.

CAS No. | 1227635-07-5 |
---|---|
Molecular Formula | C16H18ClN5O |
Molecular Weight | 331.804 |
IUPAC Name | 4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol |
Standard InChI | InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) |
Standard InChI Key | XSUREAGNPJJHSQ-UHFFFAOYSA-N |
SMILES | CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O |
Chemical Properties and Structure
Molecular Identity and Fundamental Properties
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is precisely characterized by its molecular formula C16H18ClN5O and a molecular weight of 331.804 g/mol. The compound is registered with CAS number 1227635-07-5 and is classified as an organic purine derivative. These fundamental properties form the basis for understanding the compound's behavior in various chemical and biological systems.
The comprehensive identification data for this compound is summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C16H18ClN5O |
Molecular Weight | 331.804 g/mol |
CAS Number | 1227635-07-5 |
IUPAC Name | 4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol |
Classification | Organic compound, Purine derivative |
This precise molecular identity allows researchers to accurately predict physicochemical properties such as solubility, lipophilicity, and potential binding interactions, which are critical considerations in drug development and biological research contexts.
Structural Characteristics and Chemical Identifiers
The molecular architecture of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol features several distinct structural elements that define its chemical behavior and biological activity. The compound contains a purine heterocyclic core with specific substitutions: a chlorine atom at position 2, an isopropyl group at the N9 position, and an aminoethylphenol chain connected at position 6.
For computational and database purposes, the compound can be identified using various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O |
Standard InChI | InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) |
Standard InChIKey | XSUREAGNPJJHSQ-UHFFFAOYSA-N |
The structural configuration creates specific electron distribution patterns and steric arrangements that influence the compound's ability to interact with biological targets. The purine scaffold provides a rigid framework that can engage in π-stacking interactions with aromatic amino acid residues in proteins. Meanwhile, the chlorine atom introduces an electronegative center that can participate in halogen bonding, and the phenolic hydroxyl group can establish hydrogen bonding interactions with receptor binding sites.
Chemical Reactivity Profile
The reactivity of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is determined by its multiple functional groups, each capable of participating in distinct chemical transformations. Understanding these reactivity patterns is essential for developing synthetic modifications and predicting metabolic pathways.
The phenolic hydroxyl group represents a significant reactive center that can undergo several transformations:
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Deprotonation in basic conditions to form phenolate anions
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Esterification reactions with carboxylic acids or acid chlorides
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Etherification through Williamson synthesis or other alkylation methods
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Oxidation processes leading to quinone formation
The secondary amine linkage provides another reactive site that can participate in:
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N-alkylation reactions with alkyl halides
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Acylation with acid chlorides or anhydrides to form amides
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Condensation reactions with aldehydes or ketones
The purine ring system, particularly at the C2 position bearing the chlorine atom, is susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for potential replacement of the chlorine with various nucleophiles, enabling further diversification of the molecule's structure and properties.
These various reaction pathways often require specific catalysts, reaction conditions, or activating agents to proceed efficiently while minimizing unwanted side reactions. The selective manipulation of these functional groups represents an important strategy for developing analogs with potentially enhanced biological properties or modified pharmacokinetic profiles.
Biological Activity and Mechanism of Action
The primary biological significance of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol lies in its ability to modulate immune function, particularly through interactions with natural killer (NK) cells. NK cells form a critical component of the innate immune system and play essential roles in anti-tumor and anti-viral responses. The compound enhances both the proliferation and functional activity of these cells, suggesting potential applications in immunotherapy approaches.
Research indicates that this compound and structurally similar derivatives can influence signaling pathways involved in immune cell activation. The specific molecular mechanisms may involve:
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Modulation of cytokine signaling networks that regulate NK cell activity
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Influence on NK cell receptor expression or function
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Effects on intracellular signaling cascades that control NK cell cytotoxicity
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Potential interactions with transcription factors that regulate immune response genes
The structure-activity relationship contributing to these effects likely involves:
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The purine scaffold, which can interact with ATP-binding sites in various kinases
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The chloro substituent, which alters electronic distribution and binding properties
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The isopropyl group, which affects the compound's pharmacokinetic properties
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The phenolic moiety, which may provide antioxidant effects or additional binding interactions
Significantly, related purine derivatives have been investigated as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which regulate cell cycle progression . CDK inhibition represents a well-established approach in cancer therapy, suggesting that 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol may potentially exhibit anticancer properties through multiple mechanisms—direct antiproliferative effects via kinase inhibition and indirect effects through enhanced NK cell activity.
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